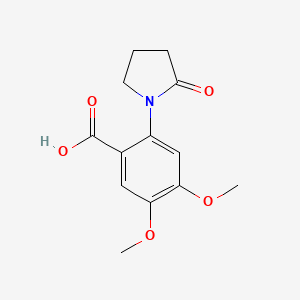

4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid

Description

Properties

IUPAC Name |

4,5-dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-18-10-6-8(13(16)17)9(7-11(10)19-2)14-5-3-4-12(14)15/h6-7H,3-5H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEAQDYYCKEESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)N2CCCC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588274 | |

| Record name | 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926268-05-5 | |

| Record name | 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid CAS number 926268-05-5

An In-Depth Technical Guide to 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid (CAS 926268-05-5) and its Relation to the Psychoactive Compound Anpirtoline

Disclaimer: Initial research on this compound (CAS 926268-05-5) yielded limited publicly available data, primarily from chemical suppliers.[1][2][3] This suggests it is likely a research chemical, intermediate, or a metabolite that is not extensively studied in its own right. However, the structural motifs present in this molecule bear a resemblance to compounds active in the central nervous system. A closely related and extensively studied psychoactive compound, Anpirtoline, shares some structural similarities and is of significant interest to researchers, scientists, and drug development professionals. This guide will provide a comprehensive overview of Anpirtoline, a compound with a rich pharmacological profile, as a proxy to illustrate the kind of in-depth technical information valuable to the target audience.

Section 1: Anpirtoline: A Serotonin Receptor Modulator

Anpirtoline (developmental code name D-16949) is a psychoactive compound that has been investigated for its potential therapeutic applications, including as an antidepressant and for its pain-relieving properties.[4] Its primary mechanism of action is through its interaction with the serotonin (5-HT) receptor system.[4] While it was under development for major depressive disorder and pain, it was never brought to market.[5] Currently, its primary use is in a research capacity to explore social behaviors like aggression.[5]

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-chloro-6-piperidin-4-ylsulfanylpyridine | [5] |

| CAS Number | 98330-05-3 | [5] |

| Molecular Formula | C10H13ClN2S | [5] |

| Molar Mass | 228.74 g·mol−1 | [5] |

| Appearance | White solid (hydrochloride salt) | [5] |

| Solubility | Soluble in water and DMSO | [5] |

| Melting Point | 126-128 °C (hydrochloride salt) | [5] |

| Flash Point | 174 °C | [5] |

Section 2: Pharmacological Profile and Mechanism of Action

Anpirtoline exhibits a complex pharmacology, primarily acting as a potent agonist at the 5-HT1B receptor.[6][7] It also shows activity at other serotonin receptor subtypes, contributing to its unique pharmacological effects.

Receptor Binding Affinity

Anpirtoline's interaction with various serotonin receptors has been determined through radioligand binding assays. It displays a significantly higher affinity for the 5-HT1B receptor compared to other subtypes.

| Receptor Subtype | Binding Affinity (Ki) | Reference Tissue/Cell Line |

| 5-HT1A | 150 nM | Rat brain membranes[4][7] |

| 5-HT1B | 28 nM | Rat brain membranes[4][7] |

| 5-HT1D | Agonist activity reported | - |

| 5-HT2 | 1.49 µM (1490 nM) | Rat brain membranes[4][7] |

| 5-HT3 | pKi = 7.53 (~29.5 nM) | Rat brain cortical membranes[4] |

Functional Activity

Anpirtoline's functional activity varies across different serotonin receptor subtypes, acting as both an agonist and an antagonist.

| Receptor Subtype | Functional Activity | Potency (EC50/IC50/pA2) | Experimental Model |

| 5-HT1B | Agonist | EC50 = 55 nM (rat brain cortex) | Inhibition of electrically evoked tritium overflow[7] |

| 5-HT1A | Agonist properties suggested | - | - |

| 5-HT1D | Agonist | - | - |

| 5-HT3 | Antagonist | Apparent pA2 = 7.1 | Inhibition of 5-HT-induced [14C]-guanidinium influx in N1E-115 neuroblastoma cells[8] |

Signaling Pathways

The activation of the 5-HT1B receptor by anpirtoline, which is a Gi/o-protein coupled receptor, leads to the inhibition of adenylyl cyclase.[6] This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP).[6] These receptors are present as presynaptic autoreceptors on serotonin neurons, where their activation inhibits the synthesis and release of serotonin.[6] They are also located postsynaptically in brain regions associated with aggression, such as the striatum and amygdala.[6]

Caption: Anpirtoline's activation of the 5-HT1B receptor and subsequent signaling cascade.

Section 3: Synthesis and Experimental Protocols

General Workflow for Synthesis of Benzoic Acid Derivatives

The synthesis of complex benzoic acid derivatives typically follows a structured workflow.

Caption: A generalized workflow for the synthesis and characterization of novel chemical compounds.

Experimental Protocol: In Vivo Assessment of Anti-Aggressive Effects

Anpirtoline has been shown to reduce aggressive behavior in animal models. A standard protocol to assess these effects is the resident-intruder test.

Objective: To evaluate the dose-dependent effect of Anpirtoline on aggressive behavior in male mice.

Materials:

-

Anpirtoline hydrochloride

-

Sterile saline solution (0.9% NaCl)

-

Male mice (resident and intruder)

-

Standard laboratory animal cages

-

Video recording equipment

Procedure:

-

Animal Preparation: House male mice individually for at least two weeks to establish territorial behavior (residents). Group-house other male mice (intruders).

-

Drug Administration: Dissolve Anpirtoline hydrochloride in sterile saline. Administer the desired doses (e.g., 0.5, 1, 2 mg/kg) or vehicle (saline) to the resident mice via intraperitoneal (i.p.) injection 30 minutes before the test.

-

Resident-Intruder Test: Introduce an intruder mouse into the resident's home cage.

-

Behavioral Observation: Record the interaction for 10 minutes. Score the latency to the first attack, the number of attacks, and the total time spent in aggressive behavior by the resident mouse.

-

Data Analysis: Compare the behavioral scores between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Self-Validation: The protocol includes a vehicle control group to ensure that the observed effects are due to Anpirtoline and not the injection procedure or solvent. A dose-response relationship, if observed, further validates the specific effect of the compound.

Section 4: Potential Therapeutic Applications and Future Directions

Anpirtoline's potent agonist activity at the 5-HT1B receptor suggests its potential for treating conditions where this receptor is implicated, such as aggression, depression, and pain.[7][14] Its dual action as a 5-HT3 antagonist may also contribute to its unique therapeutic profile.[6]

Future research could focus on:

-

Elucidating the precise role of different serotonin receptor subtypes in the anti-aggressive and antidepressant-like effects of Anpirtoline.

-

Investigating the therapeutic potential of Anpirtoline and its analogs in other neurological and psychiatric disorders.

-

Developing more selective 5-HT1B receptor agonists with improved pharmacokinetic and safety profiles.

References

- 1. angene.in [angene.in]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemwhat.com [chemwhat.com]

- 4. benchchem.com [benchchem.com]

- 5. Anpirtoline - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-HT3 receptor antagonism by anpirtoline, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 4-{[(2Z)-4-Aryl-1-methoxy-1,4-dioxobut-2-en-2-yl]amino}benzoic acids and their reaction with ninhydrin - Gein - Russian Journal of General Chemistry [journals.eco-vector.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. preprints.org [preprints.org]

- 13. researchgate.net [researchgate.net]

- 14. Anpirtoline hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-Depth Technical Guide to 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry and drug discovery. While specific biological and pharmacological data for this compound are not extensively documented in publicly available literature, this guide constructs a detailed profile based on the known chemistry of its constituent moieties: a dimethoxybenzoic acid scaffold and an N-aryl pyrrolidinone system. We present plausible synthetic routes, propose detailed protocols for purification and characterization, and discuss potential avenues for pharmacological investigation. This document is intended to serve as a foundational resource for researchers initiating projects involving this molecule, providing both theoretical grounding and practical, actionable methodologies.

Introduction and Chemical Identity

This compound is a unique molecule that merges a benzoic acid core, a common feature in many biologically active compounds, with a pyrrolidinone ring. The methoxy groups on the benzene ring are known to influence the electronic and lipophilic properties of molecules, often enhancing their interaction with biological targets. The N-aryl pyrrolidinone motif is also present in a variety of pharmacologically active agents.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 926268-05-5 | [1][2] |

| Molecular Formula | C₁₃H₁₅NO₅ | [1] |

| Molecular Weight | 265.27 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | - |

Proposed Synthetic Pathways and Experimental Protocols

The synthesis of this compound is not explicitly detailed in readily available literature. However, based on established organometallic and coupling chemistries, two primary synthetic routes are proposed. Both routes require experimental optimization of catalysts, ligands, bases, solvents, and temperature to achieve optimal yields.

Route A: Ullmann Condensation from a Halogenated Precursor

This approach is centered around a copper-catalyzed N-arylation reaction, a classic Ullmann condensation, between a halogenated benzoic acid derivative and 2-pyrrolidinone.

Caption: Proposed Synthetic Route A via Ullmann Condensation.

Experimental Protocol (Proposed):

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzoic acid

-

Reduction of the Nitro Group: To a solution of 4,5-dimethoxy-2-nitrobenzoic acid (1 eq.) in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent such as SnCl₂·2H₂O (3-5 eq.) or perform catalytic hydrogenation (H₂, Pd/C).

-

Diazotization: Dissolve the resulting 2-amino-4,5-dimethoxybenzoic acid in an aqueous acidic solution (e.g., HBr). Cool the solution to 0-5 °C in an ice bath.

-

Sandmeyer Reaction: Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water, maintaining the temperature below 5 °C. After stirring for 30-60 minutes, add a solution of copper(I) bromide (CuBr) (1.2 eq.) in HBr.

-

Work-up: Allow the reaction to warm to room temperature and stir for several hours. The product can be extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography or recrystallization.

Step 2: Ullmann Condensation with 2-Pyrrolidinone

-

Reaction Setup: In a reaction vessel, combine 2-bromo-4,5-dimethoxybenzoic acid (1 eq.), 2-pyrrolidinone (1.5-2.0 eq.), copper(I) iodide (CuI) (0.1-0.2 eq.), a suitable ligand such as N,N'-dimethylethylenediamine (DMEDA) (0.2-0.4 eq.), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 eq.).

-

Reaction Conditions: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 110-150 °C. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and acidify with HCl to precipitate the product. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Route B: Nucleophilic Aromatic Substitution from an Amino Precursor

This alternative route involves the direct coupling of an amino-substituted benzoic acid with a derivative of butyric acid, followed by cyclization.

Caption: Proposed Synthetic Route B via Acylation and Cyclization.

Experimental Protocol (Proposed):

Step 1: Acylation of 2-Amino-4,5-dimethoxybenzoic acid

-

Reaction Setup: Dissolve 2-amino-4,5-dimethoxybenzoic acid (1 eq.) in a suitable solvent such as dichloromethane (DCM) or pyridine.

-

Acylation: Cool the solution to 0 °C and add 4-chlorobutyryl chloride (1.1 eq.) dropwise. If not using pyridine as the solvent, add a base like triethylamine or pyridine (1.2 eq.).

-

Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Intramolecular Cyclization

-

Reaction Setup: Dissolve the crude N-acylated intermediate in a polar aprotic solvent like DMF or THF.

-

Cyclization: Add a strong base such as sodium hydride (NaH) (1.2 eq.) portion-wise at 0 °C, or a milder base like potassium carbonate at elevated temperatures.

-

Work-up and Purification: After the reaction is complete, quench carefully with water and acidify to precipitate the product. The crude product can be purified as described in Route A.

Analytical Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity and for reaction monitoring.

Table 2: Proposed HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for structural elucidation. Predicted chemical shifts are provided below based on analogous structures.

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

~12.5-13.5 (s, 1H): Carboxylic acid proton (broad singlet).

-

~7.5 (s, 1H): Aromatic proton (H-6).

-

~7.0 (s, 1H): Aromatic proton (H-3).

-

~3.8-3.9 (s, 6H): Two methoxy group protons.

-

~3.6-3.7 (t, 2H): Pyrrolidinone ring protons adjacent to nitrogen.

-

~2.4-2.5 (t, 2H): Pyrrolidinone ring protons adjacent to carbonyl.

-

~2.0-2.1 (m, 2H): Pyrrolidinone ring methylene protons.

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

~175: Pyrrolidinone carbonyl carbon.

-

~168: Carboxylic acid carbonyl carbon.

-

~150-155: Aromatic carbons attached to methoxy groups.

-

~140: Aromatic carbon attached to the pyrrolidinone nitrogen.

-

~110-120: Other aromatic carbons.

-

~56: Methoxy carbons.

-

~48: Pyrrolidinone carbon adjacent to nitrogen.

-

~31: Pyrrolidinone carbon adjacent to carbonyl.

-

~17: Pyrrolidinone methylene carbon.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be used to confirm the molecular formula.

-

Predicted [M+H]⁺: 266.0972

-

Predicted [M-H]⁻: 264.0823

Potential Pharmacological Significance and Future Directions

While no specific biological activity has been reported for this compound, the structural motifs suggest several areas for investigation.

-

Anti-inflammatory Activity: Many benzoic acid derivatives exhibit anti-inflammatory properties. For instance, some act as inhibitors of enzymes like phosphodiesterase-4 (PDE4) or as antagonists of cell adhesion molecules.[3]

-

Anticancer Potential: Substituted benzoic acids have been explored as scaffolds for anticancer agents.[4]

-

Central Nervous System (CNS) Activity: The pyrrolidinone ring is a core component of nootropic drugs (e.g., piracetam). The antioxidant properties of related dimethoxy-nitrobenzoic acid derivatives have also been noted in the context of CNS diseases.[5][6]

Caption: A workflow for the pharmacological evaluation of the title compound.

Future research should focus on the synthesis and subsequent screening of this compound in various biological assays to elucidate its potential therapeutic value.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. This guide provides a robust framework for its synthesis and characterization, built upon established chemical principles. The proposed methodologies offer a clear path for researchers to produce and validate this compound, paving the way for its evaluation in pharmacological and drug discovery programs. The structural similarities to known bioactive molecules suggest that this compound could hold potential in areas such as inflammation, oncology, or neuroscience, warranting further investigation.

References

- 1. rsc.org [rsc.org]

- 2. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,5-Dimethoxy-2-nitrobenzohydrazides and 1-(1-Benzylpiperidin-4-yl)ethan-1-ones as Potential Antioxidant/Cholinergic Endowed Small Molecule Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of N-anisoyl-GABA

Executive Summary

N-anisoyl-GABA, with the IUPAC name 4-[(4-methoxybenzoyl)amino]butanoic acid, is the principal and pharmacologically active metabolite of the nootropic agent aniracetam.[1][2] Its significance extends beyond being a mere metabolic byproduct; it is a key mediator of aniracetam's cognitive-enhancing and anxiolytic effects. This technical guide provides a comprehensive examination of the molecular structure of N-anisoyl-GABA, offering in-depth analysis for researchers, chemists, and drug development professionals. We will cover its structural elucidation through spectroscopic methods, a detailed synthesis protocol, and its biological mechanism of action, providing a foundational resource for its application in neuroscience and medicinal chemistry.

Molecular Identity and Physicochemical Properties

The fundamental identity of a molecule is defined by its structure and physical characteristics. N-anisoyl-GABA is an N-acylated amino acid derivative, combining the endogenous neurotransmitter γ-aminobutyric acid (GABA) with an anisoyl moiety.

| Property | Data | Source(s) |

| IUPAC Name | 4-[(4-methoxybenzoyl)amino]butanoic acid | [3] |

| Synonyms | 4-(p-Anisamidobutyric acid), 4-(4-Methoxybenzamido)butanoic acid | [1] |

| CAS Number | 72432-14-5 | [4] |

| Molecular Formula | C₁₂H₁₅NO₄ | [5] |

| Molecular Weight | 237.26 g/mol | [5] |

| Appearance | White to off-white solid | [1] |

| Solubility | Slightly soluble in Water, DMSO, and Methanol | [1] |

Structural Elucidation and Spectroscopic Signature

The definitive structure of N-anisoyl-GABA is established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of identification.

2D Molecular Structure and Functional Groups

The molecule is composed of three key functional regions: a p-methoxyphenyl group, a secondary amide linkage, and a butanoic acid chain. This structure is fundamental to its chemical behavior and biological interactions.

Caption: 2D chemical structure of N-anisoyl-GABA.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and identifying characteristic fragmentation patterns. Using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode, the deprotonated molecule [M-H]⁻ is observed.

-

Parent Ion (MS1): m/z 236.1 (corresponding to C₁₂H₁₄NO₄⁻)

-

MS/MS Fragmentation: The most significant fragmentation occurs at the amide bond. The precursor ion at m/z 235.8 (in some instruments) fragments to produce a prominent product ion.[6]

-

Product Ion: m/z 106.6. This fragment corresponds to the deprotonated p-anisic acid (C₈H₆O₂⁻), confirming the presence of the anisoyl moiety. This transition (235.8 → 106.6) is highly specific and is used for quantitative analysis in plasma samples.[6]

-

Infrared (IR) Spectroscopy (Predicted)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (broad) | Carboxylic Acid | 3300 - 2500 | Strong |

| N-H Stretch | Secondary Amide | 3400 - 3200 | Medium |

| C-H Stretch (sp²) | Aromatic Ring | 3100 - 3000 | Medium |

| C-H Stretch (sp³) | Alkyl Chain | 2960 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid | ~1710 | Strong |

| C=O Stretch (Amide I Band) | Amide | ~1650 | Strong |

| N-H Bend (Amide II Band) | Amide | ~1550 | Strong |

| C=C Stretch | Aromatic Ring | 1600, 1510, 1450 | Medium |

| C-O Stretch | Ether, Acid | 1300 - 1000 | Strong |

Causality: The two distinct, strong carbonyl (C=O) peaks are the most telling feature, immediately confirming the presence of both an amide and a carboxylic acid. The broad O-H stretch is characteristic of the hydrogen-bonded dimer form of the carboxylic acid in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy provides the most detailed map of the molecule's carbon-hydrogen framework. Based on established chemical shift principles, a highly predictive spectrum can be constructed.[9]

¹H NMR (Predicted, 500 MHz, DMSO-d₆):

-

δ ~12.1 ppm (s, 1H): Carboxylic acid proton (-COOH ). Appears as a broad singlet.

-

δ ~8.5 ppm (t, 1H): Amide proton (-NH -). The triplet arises from coupling to the adjacent CH₂ group.

-

δ 7.85 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. Deshielded by the electron-withdrawing carbonyl.

-

δ 7.00 ppm (d, 2H): Aromatic protons meta to the carbonyl group. Shielded by the electron-donating methoxy group.

-

δ 3.80 ppm (s, 3H): Methoxy group protons (-OCH₃ ).

-

δ 3.30 ppm (q, 2H): Methylene protons adjacent to the amide nitrogen (-NH-CH₂ -).

-

δ 2.25 ppm (t, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂ -COOH).

-

δ 1.80 ppm (quint, 2H): Central methylene protons (-CH₂-CH₂ -CH₂-).

¹³C NMR (Predicted, 125 MHz, DMSO-d₆):

-

δ ~174.5 ppm: Carboxylic acid carbonyl carbon.

-

δ ~166.0 ppm: Amide carbonyl carbon.

-

δ ~162.0 ppm: Aromatic carbon bearing the methoxy group.

-

δ ~129.5 ppm: Aromatic carbons ortho to the carbonyl.

-

δ ~126.0 ppm: Aromatic quaternary carbon attached to the carbonyl.

-

δ ~113.5 ppm: Aromatic carbons meta to the carbonyl.

-

δ ~55.5 ppm: Methoxy carbon.

-

δ ~38.5 ppm: Methylene carbon adjacent to the amide nitrogen.

-

δ ~31.0 ppm: Methylene carbon adjacent to the carboxylic acid.

-

δ ~24.5 ppm: Central methylene carbon.

Synthesis and Purification

A robust and reproducible synthesis is essential for obtaining high-purity N-anisoyl-GABA for research. The most direct method is the N-acylation of γ-aminobutyric acid using p-anisoyl chloride, a variation of the classic Schotten-Baumann reaction.

Retrosynthetic Analysis & Workflow

The synthesis can be logically disconnected at the amide bond, revealing the two commercially available starting materials: GABA and p-anisoyl chloride.

Caption: Experimental workflow for the synthesis of N-anisoyl-GABA.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

-

Reagent Preparation:

-

In a 250 mL beaker, dissolve 5.15 g (50 mmol) of γ-aminobutyric acid (GABA) in 100 mL of 1M sodium hydroxide solution. Cool the solution to 0-5°C in an ice bath with magnetic stirring.

-

Causality: The basic solution deprotonates the carboxylic acid and neutralizes the HCl byproduct formed during the reaction, driving the equilibrium towards product formation. Cooling is essential to control the exothermic reaction and prevent hydrolysis of the acyl chloride.

-

-

Acylation Reaction:

-

In a separate flask, dissolve 8.53 g (50 mmol) of p-anisoyl chloride in 50 mL of tetrahydrofuran (THF).

-

Add the p-anisoyl chloride solution dropwise to the stirring GABA solution over 30 minutes, ensuring the temperature remains below 10°C.

-

Causality: THF is a water-miscible organic co-solvent that ensures the acyl chloride remains soluble and can react efficiently with the water-soluble GABA salt at the interface.

-

-

Reaction Completion:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-6 hours.

-

Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion.

-

-

Product Isolation and Purification:

-

Transfer the reaction mixture to a larger beaker and cool it again in an ice bath.

-

Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution reaches 2-3. A white precipitate will form.

-

Causality: Acidification protonates the carboxylate salt, rendering the N-anisoyl-GABA product insoluble in the aqueous medium, causing it to precipitate out.

-

Keep the mixture in the ice bath for an additional 30 minutes to maximize precipitation.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two 50 mL portions of cold deionized water to remove inorganic salts (NaCl).

-

Dry the purified product in a vacuum oven at 50°C to a constant weight. The expected yield is typically >80%.

-

Biological Context and Mechanism of Action

N-anisoyl-GABA is not merely an inactive metabolite; it is a pharmacologically active molecule that contributes significantly to the neurological effects of its parent drug, aniracetam.[10] Its primary action is the enhancement of neurotransmitter release in key brain regions.

-

Cholinergic System: N-anisoyl-GABA increases the release of acetylcholine (ACh) in the prefrontal cortex and hippocampus. This action is believed to be mediated through the modulation of Group II metabotropic glutamate receptors (mGluRs).[10]

-

Dopaminergic & Serotonergic Systems: The molecule also enhances dopamine (DA) and serotonin (5-HT) release. This is thought to occur via interaction with nicotinic acetylcholine (nACh) and NMDA receptors on neurons originating in the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN).[11]

Caption: Proposed mechanism of action for N-anisoyl-GABA.

Conclusion

N-anisoyl-GABA stands as a compelling example of an active metabolite that is crucial to the therapeutic profile of its parent compound. Its molecular structure, characterized by a specific arrangement of an anisoyl group, an amide linker, and a GABA backbone, is perfectly suited for its role as a modulator of key neurotransmitter systems. The detailed structural analysis, synthesis protocols, and mechanistic insights provided in this guide serve as a critical resource for professionals engaged in the fields of neuropharmacology and medicinal chemistry, facilitating further research into its potential as a standalone therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. veeprho.com [veeprho.com]

- 3. 4-p-Anisamidobutyric acid | C12H15NO4 | CID 155723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-anisoyl-GABA | 72432-14-5 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Determination of aniracetam's main metabolite, N-anisoyl-GABA, in human plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Group II metabotropic glutamate receptors are a common target of N-anisoyl-GABA and 1S,3R-ACPD in enhancing ACh release in the prefrontal cortex of freely moving SHRSP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physical Properties of 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic Acid

Abstract: This technical guide provides a comprehensive overview of the core physical properties of 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages a comparative analysis with the structurally related nootropic agent, aniracetam, and established principles for benzoic acid derivatives. The methodologies for determining these physical properties are detailed to provide researchers with the necessary protocols for empirical validation. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a substituted aromatic carboxylic acid bearing a lactam moiety. Its structural similarity to aniracetam, a well-characterized nootropic compound, suggests its potential for investigation within the realm of cognitive enhancers and neuroprotective agents. An understanding of the physical properties of a compound is fundamental to its development as a therapeutic agent, influencing aspects such as formulation, bioavailability, and stability.

This guide provides a detailed examination of the key physical and spectral characteristics of this compound. Where experimental data for the target molecule is not available, we will present predicted properties based on the known data of the structurally analogous compound, aniracetam, and other relevant benzoic acid derivatives. Furthermore, we provide detailed, field-proven experimental protocols to enable researchers to determine these properties in their own laboratories.

Chemical Structure and Molecular Properties

The foundational physical properties of this compound are derived from its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₅ | --INVALID-LINK--[1] |

| Molecular Weight | 265.27 g/mol | --INVALID-LINK--[1] |

| CAS Number | 926268-05-5 | --INVALID-LINK--[2] |

Structural Comparison with Aniracetam:

To provide context for the predicted properties, a comparison with the structure of aniracetam is presented below. Aniracetam shares the 2-oxopyrrolidin-1-yl moiety attached to a substituted benzene ring. The key difference lies in the substitution pattern on the benzene ring; our target molecule possesses two methoxy groups and a carboxylic acid, while aniracetam has a single methoxy group and lacks the carboxylic acid. This difference, particularly the presence of the carboxylic acid group, is expected to significantly influence properties such as melting point and solubility.

Figure 1: Structural comparison of the target molecule and aniracetam.

Melting Point

The melting point is a critical physical property that provides an indication of the purity of a crystalline solid.

Predicted Melting Point:

Based on the melting point of aniracetam (121-122 °C) and the general effect of a carboxylic acid group on the melting point of aromatic compounds (often increasing it due to enhanced hydrogen bonding), the melting point of this compound is predicted to be higher than that of aniracetam. A reasonable estimate would be in the range of 150-180 °C .

Comparative Data: Aniracetam

| Compound | Melting Point (°C) | Source |

| Aniracetam | 121-122 | --INVALID-LINK--[3], --INVALID-LINK-- |

Experimental Protocol for Melting Point Determination

This protocol describes the determination of the melting point range of a solid crystalline compound using a digital melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (closed at one end)

-

Digital melting point apparatus

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will enter the tube.

-

Tap the closed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Instrument Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate. Set a heating rate of 10-20 °C/min.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the estimated melting point.

-

Set a slow heating rate of 1-2 °C/min.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to observe and record the temperature at which the last solid crystal melts (the end of the melting range).

-

Repeat: For accuracy, repeat the measurement with a fresh sample.

Figure 2: Workflow for melting point determination.

Solubility

Solubility is a crucial parameter for drug development, impacting formulation and bioavailability. The presence of both a polar carboxylic acid group and a relatively nonpolar aromatic and lactam structure suggests that this compound will exhibit pH-dependent aqueous solubility and solubility in a range of organic solvents.

Predicted Solubility Profile:

-

Water: Sparingly soluble in neutral water. The carboxylic acid group will be protonated at low pH, leading to lower solubility. At higher pH (above its pKa), it will deprotonate to form a more soluble carboxylate salt.

-

Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): Soluble due to the formation of the sodium salt of the carboxylic acid.

-

Aqueous Acid (e.g., 5% HCl): Insoluble.

-

Organic Solvents: Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols (methanol, ethanol). It is expected to have lower solubility in nonpolar solvents like hexane.

Comparative Data: Aniracetam

| Solvent | Solubility | Source |

| Water | Insoluble | --INVALID-LINK-- |

| Chloroform | Soluble (50 mg/mL) | --INVALID-LINK-- |

| Ethanol | Soluble | --INVALID-LINK-- |

| DMSO | 44 mg/mL | --INVALID-LINK-- |

Experimental Protocol for Qualitative Solubility Assessment

This protocol outlines a systematic approach to determine the qualitative solubility of an organic compound.

Materials:

-

This compound

-

Test tubes and rack

-

Vortex mixer

-

Solvents: Deionized water, 5% NaOH, 5% NaHCO₃, 5% HCl, Methanol, Ethanol, DMSO, Dichloromethane, Hexane

-

Spatula

Procedure:

-

Initial Screening in Water:

-

Add approximately 10 mg of the compound to a test tube.

-

Add 1 mL of deionized water.

-

Vortex for 30 seconds.

-

Observe for dissolution. If the compound dissolves, it is water-soluble.

-

-

Aqueous Acid/Base Solubility (if insoluble in water):

-

To a fresh 10 mg sample, add 1 mL of 5% NaOH. Vortex and observe.

-

To another 10 mg sample, add 1 mL of 5% NaHCO₃. Vortex and observe.

-

To a third 10 mg sample, add 1 mL of 5% HCl. Vortex and observe.

-

-

Organic Solvent Solubility:

-

For each organic solvent, add approximately 10 mg of the compound to a clean test tube.

-

Add 1 mL of the respective solvent.

-

Vortex and observe for complete dissolution.

-

-

Record Observations: Classify the compound as soluble, partially soluble, or insoluble in each solvent.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons: Two singlets are expected for the two aromatic protons on the benzene ring, likely in the range of 6.5-7.5 ppm.

-

Methoxy Protons: Two singlets, each integrating to 3H, corresponding to the two methoxy groups, are expected around 3.8-4.0 ppm.

-

Pyrrolidinone Protons:

-

A triplet for the two protons adjacent to the carbonyl group (C5-H₂) of the pyrrolidinone ring, around 2.4-2.6 ppm.

-

A triplet for the two protons adjacent to the nitrogen (C3-H₂), around 3.6-3.8 ppm.

-

A multiplet (quintet) for the central two protons (C4-H₂) of the pyrrolidinone ring, around 2.0-2.2 ppm.

-

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically >10 ppm, which may be exchangeable with D₂O.

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbons: Two signals are expected in the downfield region: one for the carboxylic acid carbonyl (around 165-175 ppm) and one for the lactam carbonyl (around 170-180 ppm).

-

Aromatic Carbons: Six signals are expected for the aromatic carbons, with the carbons attached to the methoxy groups appearing at a higher chemical shift.

-

Methoxy Carbons: Two signals around 55-60 ppm.

-

Pyrrolidinone Carbons: Three signals for the aliphatic carbons of the pyrrolidinone ring, typically in the range of 20-50 ppm.

Experimental Protocol for NMR Spectroscopy

Materials:

-

This compound (approx. 5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube.

-

Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum.

-

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction, and integration for ¹H). Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

Predicted IR Spectrum:

-

O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=O Stretch (Lactam): A strong, sharp absorption band around 1670-1690 cm⁻¹.

-

C-O Stretch (Ethers and Carboxylic Acid): Absorption bands in the region of 1200-1300 cm⁻¹.

-

Aromatic C=C Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.

Comparative Data: Aniracetam IR Spectrum A study on aniracetam reported key vibrational frequencies at 1727.87 cm⁻¹ and 1682.90 cm⁻¹, which can be attributed to the carbonyl stretching vibrations.[4]

Experimental Protocol for FTIR Spectroscopy (ATR Method)

Materials:

-

This compound

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the powdered sample onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Spectrum: Collect the IR spectrum of the sample.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after analysis.

Mass Spectrometry (MS)

Predicted Mass Spectrum:

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (265.27 g/mol ). In electrospray ionization (ESI) in positive mode, the [M+H]⁺ peak would be observed at m/z 266.1.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), the loss of a methoxy group (-OCH₃, 31 Da), and cleavage of the pyrrolidinone ring.

Comparative Data: Aniracetam Mass Spectrum In LC-MS/MS analysis of aniracetam, the [M+H]⁺ ion is observed at m/z 220, with a major fragment ion at m/z 135.[5]

Experimental Protocol for Mass Spectrometry (LC-MS)

Materials:

-

This compound

-

HPLC-grade solvents (e.g., methanol, acetonitrile, water)

-

Formic acid or ammonium acetate (for ionization enhancement)

-

LC-MS system (with ESI or APCI source)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent mixture (e.g., methanol/water).

-

LC Method Development: Develop a suitable liquid chromatography method to separate the analyte from any impurities. This typically involves selecting an appropriate column and mobile phase.

-

MS Parameter Optimization: Infuse a standard solution of the compound directly into the mass spectrometer to optimize the ionization source parameters (e.g., capillary voltage, gas flow rates) and fragmentation conditions (for MS/MS).

-

LC-MS Analysis: Inject the sample into the LC-MS system and acquire the data.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Figure 3: Workflow for LC-MS analysis.

Conclusion

This technical guide has provided a comprehensive examination of the key physical properties of this compound. While direct experimental data for this compound is scarce, a robust predictive and comparative analysis based on the well-characterized analogue, aniracetam, and fundamental principles of physical organic chemistry has been presented. The detailed experimental protocols included herein are intended to empower researchers to empirically determine these properties, thereby contributing to the growing body of knowledge for this potentially valuable molecule. A thorough understanding and documentation of these physical characteristics are indispensable for the advancement of this compound in any drug discovery and development pipeline.

References

A Spectroscopic Investigation of 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid, a key intermediate in the synthesis of various pharmacologically active compounds. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes predicted data based on established principles of spectroscopy and extensive data from structurally analogous compounds. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this molecule, offering insights into spectral interpretation and the rationale behind experimental design. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, providing a robust framework for the characterization of this and similar chemical entities.

Introduction: The Significance of this compound

This compound, with a molecular formula of C₁₃H₁₅NO₅ and a molecular weight of 265.26 g/mol , is a substituted benzoic acid derivative featuring a pyrrolidinone moiety.[1] This structural motif is of significant interest in medicinal chemistry. The core structure shares features with compounds known to exhibit nootropic and other neurological activities. A notable related compound is Aniracetam, a member of the racetam family, which is prescribed in some European countries for cognitive impairments.[2] The synthesis of such molecules often involves the coupling of a substituted aromatic ring with a lactam, making the characterization of intermediates like this compound crucial for ensuring the purity and identity of the final active pharmaceutical ingredient.

This guide will provide a comprehensive overview of the expected spectroscopic data for this compound, empowering researchers to confidently identify and characterize it in their synthetic workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, we can piece together the molecular puzzle.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the methoxy groups, and the pyrrolidinone ring protons. The carboxylic acid proton is also a key feature, though its chemical shift can be variable.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Analysis |

| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid typically appears as a broad singlet in the downfield region of the spectrum. For example, the carboxylic acid proton in various benzoic acid derivatives resonates in this range.[3][4] |

| Aromatic H-6 | ~7.5 | Singlet | 1H | This proton is ortho to the carboxylic acid group and is expected to be deshielded. Its chemical shift is influenced by the electron-withdrawing nature of the carboxyl group. In 4,5-dimethoxy-2-nitrobenzoic acid, a structurally similar compound, the aromatic protons appear as singlets around 7.26-7.42 ppm.[5] |

| Aromatic H-3 | ~7.1 | Singlet | 1H | This proton is situated between the two methoxy groups and the pyrrolidinone substituent. Its chemical environment is complex, but it is expected to be a singlet due to the lack of adjacent protons. |

| Methoxy (-OCH₃) | ~3.8 - 3.9 | Singlet | 6H | The two methoxy groups are expected to have similar chemical shifts, appearing as a sharp singlet integrating to six protons. This is consistent with the spectra of various dimethoxy-substituted aromatic compounds.[5] |

| Pyrrolidinone (-CH₂-N-) | ~3.6 - 3.8 | Triplet | 2H | These protons are adjacent to the nitrogen atom and are expected to be deshielded. The signal will likely be a triplet due to coupling with the adjacent methylene group. |

| Pyrrolidinone (-CH₂-C=O) | ~2.5 - 2.7 | Triplet | 2H | These protons are adjacent to the carbonyl group and will appear as a triplet due to coupling with the neighboring methylene group. |

| Pyrrolidinone (-CH₂-) | ~2.0 - 2.2 | Multiplet | 2H | This central methylene group of the pyrrolidinone ring will show a more complex splitting pattern (a multiplet) due to coupling with the two adjacent methylene groups. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Analysis |

| Carboxylic Acid (-COOH) | ~168 - 172 | The carbonyl carbon of a carboxylic acid is typically found in this downfield region. For benzoic acid, this peak is observed around 172.6 ppm.[3][6] |

| Pyrrolidinone (-C=O) | ~173 - 175 | The amide carbonyl carbon of the pyrrolidinone ring is also expected in the downfield region, slightly different from the carboxylic acid carbonyl. |

| Aromatic C-4, C-5 | ~148 - 155 | These carbons are attached to the electron-donating methoxy groups and are expected to be deshielded. |

| Aromatic C-1 | ~135 - 140 | The carbon bearing the carboxylic acid group. |

| Aromatic C-2 | ~125 - 130 | The carbon attached to the pyrrolidinone nitrogen. |

| Aromatic C-3, C-6 | ~110 - 118 | These carbons are shielded by the electron-donating methoxy groups. |

| Methoxy (-OCH₃) | ~56 - 58 | The carbons of the methoxy groups typically resonate in this region. |

| Pyrrolidinone (-CH₂-N-) | ~45 - 50 | The carbon adjacent to the nitrogen atom. |

| Pyrrolidinone (-CH₂-C=O) | ~30 - 35 | The carbon adjacent to the carbonyl group. |

| Pyrrolidinone (-CH₂-) | ~18 - 22 | The central carbon of the three-carbon chain in the pyrrolidinone ring. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[3]

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[3]

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 16-64), relaxation delay, and acquisition time.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

-

2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm proton-proton and proton-carbon connectivities, respectively, providing unambiguous structural assignment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by several key absorption bands.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale and Comparative Analysis |

| Carboxylic Acid (-OH) | 3300 - 2500 (broad) | O-H stretch | The hydroxyl group of the carboxylic acid exhibits a very broad absorption band due to strong hydrogen bonding. This is a characteristic feature of carboxylic acids.[7][8] |

| Aromatic C-H | 3100 - 3000 | C-H stretch | The stretching vibrations of the C-H bonds on the aromatic ring. |

| Aliphatic C-H | 2980 - 2850 | C-H stretch | The stretching vibrations of the C-H bonds in the methoxy and pyrrolidinone groups. |

| Amide Carbonyl (-C=O) | 1680 - 1650 | C=O stretch | The carbonyl group of the five-membered lactam (pyrrolidinone) ring typically absorbs in this region. |

| Carboxylic Acid Carbonyl (-C=O) | 1710 - 1680 | C=O stretch | The carbonyl group of the aromatic carboxylic acid. The exact position can be influenced by conjugation and hydrogen bonding. For benzoic acid, this peak is around 1700-1680 cm⁻¹.[7] |

| Aromatic C=C | 1600 - 1450 | C=C stretch | The stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |

| C-O Stretch | 1320 - 1210 | C-O stretch | The stretching vibrations of the C-O bonds in the carboxylic acid and methoxy groups. |

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

Sample Preparation:

-

Solid Sample (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal. This method is often preferred for its simplicity and minimal sample preparation.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum to produce the final IR spectrum of the compound. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum

Molecular Ion Peak: For this compound (C₁₃H₁₅NO₅), the expected exact mass is 265.0950 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at or very close to this value, confirming the elemental composition.

Key Fragmentation Pathways: The molecule is expected to fragment in predictable ways under electron impact (EI) or electrospray ionization (ESI).

-

Loss of H₂O: The carboxylic acid group can readily lose a molecule of water (18 Da), leading to a fragment at m/z 247.

-

Loss of COOH: Cleavage of the carboxylic acid group (45 Da) would result in a fragment at m/z 220.

-

Loss of a Methoxy Group: The loss of a methoxy radical (•OCH₃, 31 Da) would produce a fragment at m/z 234.

-

Cleavage of the Pyrrolidinone Ring: The pyrrolidinone ring can undergo various cleavages, leading to characteristic fragment ions.

Experimental Protocol for Mass Spectrometry

Instrumentation: A variety of mass spectrometers can be used, including those with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) sources, often coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation in positive ion mode.[9]

Data Acquisition:

-

Introduce the sample solution into the ion source of the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the molecular ion and subjecting it to fragmentation to observe the daughter ions, which provides further structural information.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates a logical approach to the characterization of this compound.

Caption: Integrated workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The comprehensive spectroscopic characterization of this compound is fundamental for its use in research and development. This guide has provided a detailed theoretical framework for the expected NMR, IR, and MS data, grounded in the analysis of structurally related molecules. By following the outlined experimental protocols and integrating the data from these powerful analytical techniques, researchers can confidently verify the identity, purity, and structure of this important chemical intermediate. The insights provided herein are intended to streamline the characterization process, ensuring the integrity of subsequent research and development efforts in the pursuit of novel therapeutics.

References

- 1. chemwhat.com [chemwhat.com]

- 2. veeprho.com [veeprho.com]

- 3. rsc.org [rsc.org]

- 4. bmse000583 4-Hydroxy-benzoic Acid at BMRB [bmrb.io]

- 5. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Benzoic acid(65-85-0) 1H NMR [m.chemicalbook.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. Designing a Formulation of the Nootropic Drug Aniracetam Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of N-anisoyl-GABA

An In-depth Technical Guide to the Core Mechanism of Action of N-anisoyl-GABA

Abstract

N-anisoyl-GABA, or 4-p-anisamidobutyric acid (ABA), is recognized as the principal, pharmacologically active metabolite of the nootropic agent aniracetam.[1][2] While its structural similarity to γ-aminobutyric acid (GABA) suggests a direct interaction with the GABAergic system, extensive research reveals a far more nuanced and complex mechanism of action. This guide deconstructs the current understanding of N-anisoyl-GABA, moving beyond the simple "GABA analog" classification. We will explore its role as a modulator of key neurotransmitter systems, including the glutamatergic, cholinergic, dopaminergic, and serotonergic pathways. This document is intended for researchers, neuropharmacologists, and drug development professionals seeking a detailed, evidence-based understanding of how this potent metabolite exerts its effects on the central nervous system.

Deconstructing the GABAergic Hypothesis: A Question of Transport and Direct Action

The primary inhibitory neurotransmitter in the mammalian central nervous system, GABA, is crucial for maintaining balanced neuronal excitability.[3] However, its therapeutic application is significantly limited by its inability to efficiently cross the blood-brain barrier (BBB).[4][5][6] This has led to the development of GABA derivatives and prodrugs designed to improve brain penetration.[7]

N-anisoyl-GABA, being a GABA molecule with an attached N-anisoyl group, logically falls into this category of potential GABA prodrugs. The anisoyl moiety could theoretically increase lipophilicity, facilitating passage across the BBB. However, the prevailing evidence suggests that its primary mechanism is not the simple delivery of GABA or direct agonism of GABA-A or GABA-B receptors. In fact, pharmacokinetic studies in rats following administration of the parent compound, aniracetam, found that levels of N-anisoyl-GABA in brain tissue were below the limit of detection, whereas another metabolite, 2-pyrrolidinone, achieved higher and more sustained concentrations.[8] This finding challenges the hypothesis that N-anisoyl-GABA itself accumulates in the brain in significant quantities to act as a GABA prodrug, pointing towards a more potent, indirect modulatory role.

The metabolic conversion of aniracetam is a critical first step in its pharmacological activity. Upon oral ingestion, aniracetam undergoes rapid first-pass metabolism, with 70-80% being converted to N-anisoyl-GABA.[1][2]

Caption: Metabolic pathway of Aniracetam.

Experimental Protocol: Assessing Blood-Brain Barrier Permeability

To definitively ascertain the BBB permeability of N-anisoyl-GABA, an in situ brain perfusion technique is the gold standard. This method allows for the precise measurement of transport across the cerebral capillaries independent of systemic metabolism.

Objective: To quantify the brain uptake of N-anisoyl-GABA.

Methodology:

-

Animal Model: Male Wistar rats (250-300g) are anesthetized.

-

Surgical Preparation: The right common carotid artery is exposed and catheterized for perfusion. The heart is stopped immediately before perfusion to prevent contamination from systemic circulation.

-

Perfusion: A perfusion fluid (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of radiolabeled or mass-tagged N-anisoyl-GABA and a vascular space marker (e.g., [¹⁴C]sucrose) is infused at a constant rate for a defined period (e.g., 60 seconds).

-

Sample Collection: Following perfusion, the brain is dissected, and the right cerebral hemisphere is isolated.

-

Analysis: Brain tissue is homogenized and analyzed via liquid scintillation counting or LC-MS/MS to determine the concentration of N-anisoyl-GABA. The amount of the vascular marker is used to correct for the compound remaining in the brain's blood vessels.

-

Calculation: The brain uptake rate is calculated and compared to highly permeable and impermeable control compounds to determine its ability to cross the BBB.

Causality: This protocol directly measures brain tissue accumulation, isolating it from peripheral pharmacokinetic variables, thus providing a definitive answer to whether N-anisoyl-GABA can enter the CNS in sufficient quantities to exert direct action. A similar methodology was previously used to assess the transport of aniracetam's other metabolites.[8]

The Core Mechanism: Modulation of Glutamatergic and Cholinergic Systems

The most compelling evidence for N-anisoyl-GABA's mechanism points to its interaction with the glutamatergic system, which subsequently potentiates cholinergic neurotransmission.

A landmark study demonstrated that N-anisoyl-GABA enhances the release of acetylcholine (ACh) in the prefrontal cortex of rats.[9] Critically, this effect was not immediate, suggesting an indirect mechanism rather than direct channel or receptor agonism. The investigation revealed that this ACh release is dependent on the activation of Group II metabotropic glutamate receptors (mGluRII).[9] The effect of N-anisoyl-GABA was completely blocked by co-administration of MCCG, a selective mGluRII antagonist, but was unaffected by antagonists for Group I mGluRs or AMPA receptors.[9]

This indicates that N-anisoyl-GABA acts as a positive modulator or agonist at mGluRII, initiating a signaling cascade that culminates in increased presynaptic ACh release. This is a pivotal finding, as the cholinergic system is integral to cognitive processes such as learning, memory, and attention, providing a clear mechanistic link to the nootropic effects of its parent compound.[10]

Caption: N-anisoyl-GABA enhances ACh release via mGluRII.

Experimental Protocol: In-Vivo Microdialysis with Pharmacological Antagonism

Objective: To verify that N-anisoyl-GABA-induced ACh release in the prefrontal cortex (PFC) is mediated by Group II mGluRs.

Methodology:

-

Animal Model & Surgery: Rats are anesthetized and stereotaxically implanted with a microdialysis probe in the PFC.

-

Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF), and dialysate samples are collected every 20 minutes to establish a stable baseline of extracellular ACh levels.

-

Pharmacological Intervention:

-

Group 1 (Control): Perfuse with N-anisoyl-GABA dissolved in aCSF.

-

Group 2 (Antagonism): Co-perfuse with N-anisoyl-GABA and a selective Group II mGluR antagonist (e.g., MCCG).

-

Group 3 (Specificity Control): Co-perfuse with N-anisoyl-GABA and an antagonist for a different receptor (e.g., an AMPA receptor antagonist like YM90K).[9]

-

-

Sample Analysis: ACh concentration in the dialysate samples is quantified using HPLC with electrochemical detection (HPLC-ECD).

-

Data Analysis: ACh levels are expressed as a percentage of the baseline. Statistical comparisons are made between the groups.

Self-Validation: This experimental design is inherently self-validating. A significant increase in ACh in Group 1, which is abolished in Group 2 but not in Group 3, provides strong, multi-faceted evidence that the pharmacological action is specifically mediated through Group II mGluRs.

| Experimental Group | Perfusion Agent(s) | Observed Effect on PFC ACh Release |

| Control | N-anisoyl-GABA | Significant, delayed increase[9] |

| Antagonism Test | N-anisoyl-GABA + MCCG (mGluRII Antagonist) | ACh release completely blocked[9] |

| Specificity Control | N-anisoyl-GABA + YM90K (AMPA Antagonist) | ACh release largely unaffected[9] |

Broad-Spectrum Neuromodulation: Impact on Dopamine and Serotonin Pathways

The influence of N-anisoyl-GABA extends to the monoaminergic systems, specifically enhancing dopamine (DA) and serotonin (5-HT) release in the PFC.[11] This action is crucial for its potential antidepressant and anxiolytic effects. The mechanism for this modulation is also indirect and appears to be downstream of cholinergic and glutamatergic signaling.

Research indicates that the effects of aniracetam (and by extension, N-anisoyl-GABA) on DA and 5-HT release in the PFC are blocked by administering mecamylamine, a nicotinic acetylcholine (nACh) and NMDA receptor antagonist, into the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN), respectively.[11] The VTA is the primary source of dopaminergic neurons projecting to the PFC, while the DRN is the main source of serotonergic neurons.

This suggests a multi-step pathway: N-anisoyl-GABA acts in the VTA and DRN, likely by modulating local glutamatergic or cholinergic circuits, which in turn stimulates the DA and 5-HT neurons that project to the cortex. This highlights a sophisticated, systems-level mechanism of action.[11][12]

References

- 1. Aniracetam - Wikipedia [en.wikipedia.org]

- 2. healthopenresearch.org [healthopenresearch.org]

- 3. GABA - Wikipedia [en.wikipedia.org]

- 4. Gaba Supplements: Glorious, Gimmicky or Just Garbage? | Office for Science and Society - McGill University [mcgill.ca]

- 5. troscriptions.com [troscriptions.com]

- 6. Neurotransmitters as food supplements: the effects of GABA on brain and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticonvulsant activity of new GABA prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of aniracetam and its metabolites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Group II metabotropic glutamate receptors are a common target of N-anisoyl-GABA and 1S,3R-ACPD in enhancing ACh release in the prefrontal cortex of freely moving SHRSP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aniracetam enhances cortical dopamine and serotonin release via cholinergic and glutamatergic mechanisms in SHRSP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. baylor-ir.tdl.org [baylor-ir.tdl.org]

The Unseen Driver: A Pharmacological Profile of Aniracetam Impurity A (N-anisoyl-GABA)

A Technical Guide for Drug Development Professionals and Researchers

Abstract

Aniracetam, a well-known nootropic agent of the racetam class, has been a subject of interest for its cognitive-enhancing effects for decades. However, the purity and metabolic fate of any active pharmaceutical ingredient (API) are critical to its safety and efficacy. This guide delves into the pharmacological profile of Aniracetam Impurity A, chemically identified as 4-(4-Methoxybenzamido)butanoic acid, more commonly known as N-anisoyl-GABA. This molecule is not merely a manufacturing byproduct or a degradation product but also the primary and pharmacologically active metabolite of Aniracetam.[1][2][3] We will explore its known neuroactive properties, outline a comprehensive strategy for its full pharmacological characterization, and provide detailed experimental protocols, offering a roadmap for researchers to elucidate its potential therapeutic contributions and establish a robust quality control framework.

Introduction: Beyond an Impurity - A Key Pharmacological Contributor

The quality of an API is paramount, with regulatory bodies mandating strict control over impurities.[4] Aniracetam Impurity A, or N-anisoyl-GABA, arises from the hydrolysis of the parent Aniracetam molecule and can also be a process-related impurity from its synthesis.[3][4][5] However, its significance is amplified by the fact that upon oral administration, Aniracetam undergoes rapid first-pass metabolism, converting 70-80% of the parent drug into N-anisoyl-GABA.[1][2] This elevates its status from a simple impurity to a major metabolite that likely contributes significantly to the overall pharmacological effects attributed to Aniracetam.

Preliminary research has already hinted at the intrinsic activity of N-anisoyl-GABA. Studies in rodent models suggest it may be responsible for some of the stimulatory, antidepressant, and neurochemical effects of Aniracetam, including the enhancement of acetylcholine (ACh), dopamine, and serotonin release in the cortex.[1][6] In fact, some evidence suggests N-anisoyl-GABA may be a more potent secretagogue of acetylcholine than Aniracetam itself.[1] This guide provides the scientific rationale and methodological framework to systematically investigate these preliminary findings.

Table 1: Chemical and Physical Properties

| Property | Aniracetam | Aniracetam Impurity A (N-anisoyl-GABA) |

| Chemical Name | 1-(4-methoxybenzoyl)pyrrolidin-2-one | 4-(4-Methoxybenzamido)butanoic acid |

| Synonyms | N-anisoyl-2-pyrrolidinone | 4-(p-anisamido)butyric acid |

| CAS Number | 72432-10-1 | 72432-14-5 |

| Molecular Formula | C₁₂H₁₃NO₃ | C₁₂H₁₅NO₄ |

| Molecular Weight | 219.24 g/mol | 237.26 g/mol |

| Appearance | White or off-white crystalline powder | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol | Slightly soluble in Water, DMSO, and Methanol |

A Strategic Approach to Pharmacological Profiling

To comprehensively understand the pharmacological profile of N-anisoyl-GABA, a multi-tiered approach is necessary. This strategy begins with foundational in vitro assays to identify molecular targets and progresses to more complex cell-based and potential in vivo models to understand its functional consequences.

Caption: A tiered workflow for the pharmacological profiling of N-anisoyl-GABA.

Tier 1: In Vitro Target Identification & Rationale

The initial step is to screen N-anisoyl-GABA against a broad panel of central nervous system (CNS) targets. The parent compound, Aniracetam, is known to modulate AMPA-type glutamate receptors, and its metabolites are suggested to influence cholinergic and glutamatergic systems.[4][11][12] Therefore, the screening panel must be intelligently designed.

Primary Target Panel: Glutamatergic and Cholinergic Systems

-

Rationale: Aniracetam's primary mechanism involves the positive allosteric modulation of AMPA receptors.[11] Furthermore, N-anisoyl-GABA has been shown to enhance acetylcholine release through a mechanism potentially involving group II metabotropic glutamate (mGlu) receptors.[12] Therefore, a focused investigation into these receptor families is the logical starting point.

-

Experimental Approach: Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.

Detailed Protocol: Radioligand Binding Assay for mGluR2

-

Preparation of Membranes: Obtain cell membranes from a stable cell line expressing human mGluR2 (e.g., CHO-K1 or HEK293 cells). Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge. Resuspend the pellet in fresh buffer and determine protein concentration via a Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, combine in order:

-

Assay buffer (50 mM Tris-HCl, 1.2 mM MgCl₂, 1.8 mM CaCl₂, 2.5 mM KCl, pH 7.4).

-

A specific radioligand for mGluR2 (e.g., [³H]LY341495).

-

Increasing concentrations of N-anisoyl-GABA (test compound) or a known mGluR2 agonist/antagonist (positive control).

-

Prepared cell membranes (typically 20-50 µg of protein per well).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., Whatman GF/B), washing three times with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific from total binding. The data are then fitted to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the inhibition constant (Ki) of N-anisoyl-GABA.

Table 2: Proposed Tier 1 In Vitro Binding Assay Panel

| Target Family | Specific Target | Rationale |

| Glutamatergic | AMPA, NMDA, Kainate | Parent compound activity.[4] |

| Group I, II, III mGluRs | Implicated in N-anisoyl-GABA's effect on ACh release.[12] | |

| Cholinergic | Nicotinic (α4β2, α7), Muscarinic (M1-M5) | Implicated in Aniracetam's effects and downstream pathways.[1][6] |